4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole (CFT) is a novel small molecule drug which has been studied for its potential therapeutic applications. CFT is a member of the pyrazole family, which is a class of aromatic compounds that are known to possess a wide range of biological activities. CFT has been studied for its potential to be used as an anticonvulsant, anti-inflammatory, and anti-cancer agent. In addition, CFT has been investigated for its potential to be used as a drug delivery system.
Scientific Research Applications
Synthesis Techniques and Structural Analysis Recent research has focused on the synthesis of various pyrazole compounds, including those structurally similar to 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole. For instance, the synthesis of isostructural pyrazole-thiazole compounds with detailed structural characterization through single crystal diffraction has been reported, highlighting the planarity of the molecule apart from one of the fluorophenyl groups (Kariuki et al., 2021). Similarly, the synthesis and crystal structures of various N-substituted pyrazolines were characterized, indicating minimal dihedral angles between the pyrazole and fluoro-substituted rings, contributing to the molecule's near-planarity (Loh et al., 2013).
Spectral Characterization and Fluorescent Assessment Pyrazoline derivatives have also been synthesized and characterized based on their spectral data (IR, 1H, and 13C NMR, MS) and microanalysis. The fluorescent properties of these derivatives have been studied, with emissions observed in the blue region of the visible spectrum, and the effect of different solvents on fluorescence has been investigated (Ibrahim et al., 2016).
Chemical Library Generation A structurally diverse library of compounds has been generated using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene. This compound served as a starting material in various alkylation and ring closure reactions, producing a range of derivatives including pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Antimicrobial Activity Novel 1,5-diaryl pyrazole derivatives have been synthesized and characterized, exhibiting significant antimicrobial activity against various bacterial and fungal strains (Ragavan et al., 2010). Additionally, chitosan Schiff bases based on heterocyclic moieties, such as heteroaryl pyrazole derivatives, have been synthesized and shown to possess antimicrobial activity dependent on the Schiff base moiety type (Hamed et al., 2020).
Anticancer Activity Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for anti-tumor activities, with promising results against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Synthesis of Fluoropyrazoles Efforts have been made to develop synthetic strategies for new 3-amino-4-fluoropyrazoles, serving as building blocks in medicinal chemistry. The synthesis involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).
properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBGHQANRNNDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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